molecular formula C14H17ClN2O3S B13070714 2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamidehydrochloride

2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamidehydrochloride

Cat. No.: B13070714
M. Wt: 328.8 g/mol
InChI Key: XDOWDVKDBADMIZ-UHFFFAOYSA-N
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Description

2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

In this case, the sulfonyl chloride is reacted with 2-phenoxyethylamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Sulfonic acids and other reduced forms of the compound.

    Substitution: Various substituted sulfonamides depending on the electrophile used.

Scientific Research Applications

2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A commonly used sulfonamide with antibacterial properties.

    Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness

2-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H17ClN2O3S

Molecular Weight

328.8 g/mol

IUPAC Name

2-amino-N-(2-phenoxyethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C14H16N2O3S.ClH/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H

InChI Key

XDOWDVKDBADMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2N.Cl

Origin of Product

United States

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